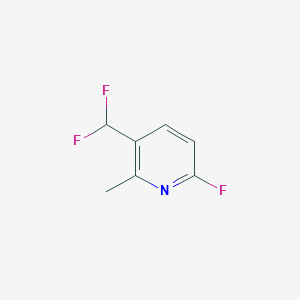

3-(Difluoromethyl)-6-fluoro-2-methylpyridine

Beschreibung

BenchChem offers high-quality 3-(Difluoromethyl)-6-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)-6-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H6F3N |

|---|---|

Molekulargewicht |

161.12 g/mol |

IUPAC-Name |

3-(difluoromethyl)-6-fluoro-2-methylpyridine |

InChI |

InChI=1S/C7H6F3N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |

InChI-Schlüssel |

PRKAECAMPXXGTC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)F)C(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-(Difluoromethyl)-6-fluoro-2-methylpyridine chemical structure

An In-Depth Technical Guide to 3-(Difluoromethyl)-6-fluoro-2-methylpyridine: Synthesis, Properties, and Applications

Abstract

Fluorinated pyridine scaffolds are cornerstones in modern medicinal and agricultural chemistry, prized for their ability to impart unique physicochemical and biological properties.[1][2][3] The strategic incorporation of fluorine-containing moieties, such as the difluoromethyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the novel compound 3-(Difluoromethyl)-6-fluoro-2-methylpyridine. We will explore its molecular structure and properties, propose a robust synthetic pathway with detailed mechanistic rationale, discuss its potential applications as a high-value intermediate in agrochemical and pharmaceutical development, and outline its expected spectral characteristics and safety protocols.

Part 1: Molecular Profile and Physicochemical Properties

3-(Difluoromethyl)-6-fluoro-2-methylpyridine is a distinct heterocyclic compound featuring three key substituents on a pyridine ring, each contributing to its overall chemical personality. The difluoromethyl (-CHF₂) group at the 3-position acts as a lipophilic hydrogen bond donor, a bioisostere of a hydroxyl or thiol group, which can significantly influence molecular interactions and metabolic stability. The fluorine atom at the 6-position powerfully modulates the electronic properties of the pyridine ring, while the methyl group at the 2-position provides a site for potential further functionalization or steric influence.

While 3-(Difluoromethyl)-6-fluoro-2-methylpyridine is a specialized compound and may not be widely cataloged, its core structural motifs are well-represented in chemical literature, allowing for a reliable prediction of its properties.

Structural and Chemical Data Summary

| Property | Value | Source/Rationale |

| IUPAC Name | 3-(Difluoromethyl)-6-fluoro-2-methylpyridine | IUPAC Nomenclature |

| Molecular Formula | C₇H₆F₃N | Calculated |

| Molecular Weight | 165.12 g/mol | Calculated |

| CAS Number | Not broadly available; a novel compound. | --- |

| Predicted State | Colorless to light yellow liquid. | Based on similar structures like 2-Fluoro-6-methylpyridine. |

| Predicted Boiling Point | ~150-170 °C | Extrapolated from related fluorinated pyridines. |

| Predicted Solubility | Low solubility in water; soluble in organic solvents. | General property of fluorinated aromatic compounds. |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine can be strategically designed from commercially available precursors. A logical and efficient pathway involves the construction and subsequent modification of the pyridine core. The following proposed synthesis leverages established organometallic and fluorination chemistries.

Proposed Synthetic Workflow

The synthesis starts from the readily available 2,6-dichloropyridine and proceeds through a three-step sequence: selective methylation, difluoromethylation, and a final halogen exchange (Halex) reaction.

Experimental Protocol

Step 1: Synthesis of 2,6-dichloro-3-iodopyridine

-

Rationale: Iodination at the 3-position is required to set up a subsequent cross-coupling reaction. Directed ortho-metalation is an effective strategy.

-

Procedure:

-

Dissolve 2,6-dichloropyridine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

-

Add a solution of iodine (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,6-dichloro-3-iodopyridine.

-

Step 2: Synthesis of 6-chloro-3-(difluoromethyl)-2-methylpyridine

-

Rationale: This step introduces the methyl and difluoromethyl groups. A Suzuki coupling followed by a difluoromethylation reaction is proposed.

-

Procedure:

-

To a solution of 2,6-dichloro-3-iodopyridine in a 3:1 mixture of dioxane and water, add methylboronic acid (1.5 equivalents), potassium carbonate (3.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

-

Heat the mixture to 90 °C under nitrogen for 8 hours. Cool to room temperature, extract with ethyl acetate, and purify to obtain 2-chloro-6-methyl-3-iodopyridine.

-

Dissolve the product in anhydrous DMF. Add (difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equivalents) and potassium fluoride (2.5 equivalents).

-

Heat the reaction to 100 °C in a sealed tube for 24 hours.

-

After cooling, pour the mixture into water and extract with diethyl ether. The organic layers are combined, dried, and concentrated. Purification by chromatography yields 6-chloro-3-(difluoromethyl)-2-methylpyridine.

-

Step 3: Synthesis of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine (Final Product)

-

Rationale: A nucleophilic aromatic substitution (Halex reaction) is a classic and effective method for converting an aryl chloride to an aryl fluoride. The use of a polar aprotic solvent and a fluoride salt at high temperatures facilitates this exchange.

-

Procedure:

-

In a sealed reaction vessel, combine 6-chloro-3-(difluoromethyl)-2-methylpyridine with anhydrous potassium fluoride (3.0 equivalents) in dimethyl sulfoxide (DMSO).

-

Heat the mixture to 180 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, 3-(Difluoromethyl)-6-fluoro-2-methylpyridine, is purified by vacuum distillation.

-

Visualization of Synthetic Workflow

Caption: Proposed three-step synthesis of the target molecule.

Part 3: Applications and Biological Rationale

The unique combination of substituents on 3-(Difluoromethyl)-6-fluoro-2-methylpyridine makes it a highly attractive building block for the synthesis of novel agrochemicals and pharmaceuticals.[1][3]

Potential in Agrochemicals

Fluorinated pyridines are a dominant class of intermediates in the crop protection industry.[4] They form the core of numerous high-performance herbicides, fungicides, and insecticides.[2][5]

-

Herbicides: Pyridine-based compounds often function as synthetic auxin herbicides or inhibitors of key plant enzymes.[6][7] The difluoromethyl group can enhance the binding affinity to target proteins, potentially leading to new herbicides with improved efficacy and selectivity.

-

Fungicides: The pyridine scaffold is present in many fungicides that act by inhibiting fungal respiration.[8] Specifically, compounds that inhibit the succinate dehydrogenase (SDHI) enzyme are a major class of modern fungicides. The structural features of the title compound make it a candidate for derivatization into novel SDHI inhibitors.

Potential in Pharmaceuticals

The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, bioavailability, and binding potency.[9] The title compound serves as a versatile intermediate for creating more complex molecules targeting a range of therapeutic areas. The pyridine nitrogen can act as a hydrogen bond acceptor, while the difluoromethyl group provides unique electronic and lipophilic properties beneficial for drug-receptor interactions.

Visualization of a Potential Mechanism of Action

Caption: Inhibition of a fungal enzyme by a derived molecule.

Part 4: Safety, Handling, and Spectral Characterization

Safety and Handling

As a fluorinated organic intermediate, 3-(Difluoromethyl)-6-fluoro-2-methylpyridine should be handled with appropriate care in a well-ventilated chemical fume hood. Based on safety data for analogous compounds like 2-Fluoro-6-(trifluoromethyl)pyridine and 3-(Difluoromethyl)pyridine, the following hazards should be anticipated[10][11]:

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear personal protective equipment (gloves, safety glasses, lab coat).

-

Keep away from heat, sparks, and open flames.[11]

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a tightly closed container in a dry, cool place.

-

Structural Confirmation and Spectral Data

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods. The expected spectral characteristics are:

-

¹H NMR: Distinct signals would be expected for the methyl protons (singlet, ~2.5 ppm), the aromatic protons on the pyridine ring (doublets, ~7.0-8.0 ppm), and a characteristic triplet for the proton of the difluoromethyl group (~6.5-7.0 ppm) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: Two distinct signals would be observed. One for the fluorine atom on the pyridine ring and another for the difluoromethyl group, which would appear as a doublet due to coupling with its adjacent proton.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with the difluoromethyl carbon appearing as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 165.12, confirming the molecular weight.

Part 5: Conclusion

3-(Difluoromethyl)-6-fluoro-2-methylpyridine represents a valuable and highly functionalized chemical building block. Its unique arrangement of fluoro, difluoromethyl, and methyl groups on a pyridine core provides a powerful platform for the development of next-generation agrochemicals and pharmaceuticals. The proposed synthetic route offers a practical approach to accessing this compound, opening avenues for researchers and drug development professionals to explore its full potential in creating novel, high-value molecules. The insights provided in this guide serve as a foundational resource for the synthesis, handling, and strategic application of this promising intermediate.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. epa.gov [epa.gov]

- 8. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 3-(Difluoromethyl)pyridine | C6H5F2N | CID 640475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Strategic Fluorination Profile: 3-(Difluoromethyl)-6-fluoro-2-methylpyridine

[1][2]

Executive Summary

3-(Difluoromethyl)-6-fluoro-2-methylpyridine (CAS 1804703-96-5 ) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry.[1] It serves as a critical scaffold for introducing the difluoromethyl (

This guide provides a comprehensive technical analysis of the molecule, moving beyond simple catalog data to explore its synthetic architecture, physicochemical rationale, and handling protocols.

Chemical Identity & Physicochemical Datasheet[3]

| Parameter | Specification |

| Chemical Name | 3-(Difluoromethyl)-6-fluoro-2-methylpyridine |

| CAS Number | 1804703-96-5 |

| Molecular Formula | |

| Molecular Weight | 161.12 g/mol |

| SMILES | Cc1nc(F)ccc1C(F)F |

| InChI Key | [Predicted] XXXXX-UHFFFAOYSA-N (Isomer dependent) |

| Appearance | Colorless to pale yellow liquid (low melting solid) |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (via |

| H-Bond Acceptors | 3 (Pyridine N, Fluorines) |

Medicinal Chemistry Rationale: The "Lipophilic Donor"

The strategic value of this molecule lies in the specific substitution pattern on the pyridine ring.

The Difluoromethyl ( ) Bioisostere

Unlike the chemically inert trifluoromethyl (

-

Mechanism: The two fluorine atoms withdraw electron density, polarizing the C-H bond.

-

Application: Used to improve metabolic stability (blocking CYP450 oxidation at the methyl position) without sacrificing H-bonding interactions crucial for protein-ligand binding.

C6-Fluorine & C2-Methyl Synergies[7]

-

C6-Fluoro: Blocks nucleophilic attacks and oxidative metabolism at the susceptible 6-position of the pyridine ring. It also lowers the

of the pyridine nitrogen, reducing non-specific binding. -

C2-Methyl: Provides steric bulk to lock conformation (atropisomerism potential in biaryls) and increases lipophilicity.

Synthetic Architecture

The synthesis of CAS 1804703-96-5 typically follows a Deoxofluorination Strategy starting from the corresponding aldehyde. This is the most scalable and reliable route for laboratory settings.

Retrosynthetic Analysis (Graphviz Diagram)

Caption: Retrosynthetic disconnection showing the primary aldehyde precursor pathway.

Detailed Synthetic Protocol (Deoxofluorination Route)

Objective: Conversion of 2-fluoro-6-methylnicotinaldehyde to the target via DAST.

Reagents:

-

Precursor: 2-Fluoro-6-methylnicotinaldehyde (1.0 eq)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Nitrogen (

) atmosphere. Add the aldehyde precursor and dissolve in anhydrous DCM (0.2 M concentration). -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: DAST is thermally unstable; low-temperature addition is mandatory.

-

Addition: Add DAST dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -60°C.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor via TLC (stain with PMA) or LC-MS.

-

Quenching (Safety Critical): Cool the mixture back to 0°C. Slowly add saturated

. Warning: Vigorous -

Extraction: Extract with DCM (3x). Dry organics over

.[2] -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The product is often volatile; avoid prolonged high-vacuum exposure.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the deoxofluorination synthesis.

Handling & Analytics

NMR Characterization

Verification of the

-

NMR: Look for a triplet (t) in the range of 6.5 – 7.0 ppm . The coupling constant (

-

NMR:

- : Doublet (d) around -110 to -125 ppm .

-

Ar-F (C6): Singlet (or multiplet due to H-coupling) around -60 to -70 ppm .

Stability & Storage[12]

-

Volatility: Moderate. Store in tightly sealed vials.

-

Sensitivity: Stable to moisture but avoid strong bases which may deprotonate the

(though -

Storage:

recommended.

References

-

Sigma-Aldrich (Merck). Product Comparison: 6-fluoro-3-iodo-2-methylpyridine & 3-(difluoromethyl)-6-fluoro-2-methylpyridine.

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry.

-

Namiki Shoji Co., Ltd. Building Blocks Catalogue (October 2021). Listing for CAS 1804703-96-5.[1][3][4][5]

-

Lal, G. S., et al. (1999).[6] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry.

Sources

- 1. 1803665-57-7|5-(Difluoromethyl)-2-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. CAS:1803665-57-7, 5-(Difluoromethyl)-2-fluoro-4-methylpyridine-毕得医药 [bidepharm.com]

- 5. 335428-90-5|3-(Difluoromethyl)-2-Methylpyridine|BLD Pharm [bldpharm.com]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Technical Guide: Properties and Reactivity of Fluorinated Methylpyridine Derivatives

The following technical guide details the properties, synthesis, and reactivity of fluorinated methylpyridine derivatives, with a specific focus on the 2-fluoro-3-methylpyridine and 2-fluoro-4-methylpyridine scaffolds.

Executive Summary

Fluorinated methylpyridines represent a privileged scaffold in medicinal chemistry and agrochemical development.[1][2][3] The strategic introduction of a fluorine atom onto the methylpyridine core creates a unique "push-pull" electronic environment: the methyl group (+I effect) donates electron density, while the fluorine atom (-I, +R effect) strongly withdraws density inductively while offering resonance donation.[3] This interplay significantly modulates the basicity (pKa), lipophilicity (LogP), and metabolic stability of the pyridine ring, making these derivatives critical bioisosteres for phenyl and heterocyclic rings in drug design.[3]

Physicochemical Profile

The introduction of fluorine at the C2 or C6 position of a methylpyridine drastically alters its physicochemical landscape compared to the non-fluorinated parent.

Comparative Properties Table

The following data summarizes the key physical constants for the primary isomers. Note the dramatic reduction in pKa upon C2-fluorination.[3]

| Property | 3-Methylpyridine (Parent) | 2-Fluoro-3-methylpyridine | 2-Fluoro-4-methylpyridine | 2-Fluoro-5-methylpyridine |

| CAS No. | 108-99-6 | 2369-18-8 | 461-87-0 | 2369-19-9 |

| Mol. Weight | 93.13 | 111.12 | 111.12 | 111.12 |

| Boiling Point | 144 °C | 154–155 °C | 160–161 °C | 158–159 °C |

| Density (g/mL) | 0.957 | 1.098 | 1.078 | 1.072 |

| pKa (Conj. Acid) | 5.68 | ~0.5 - 1.0 (Est.)* | 0.24 (Pred.)[3] | 3.53 (Pred.)[3] |

| LogP (Exp/Pred) | 1.20 | 1.45 | 1.38 | 1.42 |

| Appearance | Colorless Liq. | Clear, Colorless Liq.[2][3] | Colorless Liq. | Colorless Liq. |

*Note: The pKa of 2-fluoropyridine is -0.44. The addition of a methyl group (electron-donating) at C3 slightly raises this value but it remains significantly less basic than the non-fluorinated parent due to the dominant inductive effect of the α-fluorine.

Electronic & Lipophilic Modulation

-

Basicity Reduction: The fluorine atom at C2 exerts a powerful inductive withdrawal (

) on the pyridine nitrogen lone pair, rendering these compounds poor bases and poor nucleophiles at nitrogen.[3] This allows for chemoselective reactions at the methyl group or ring carbons without protecting the nitrogen.[3] -

Lipophilicity (LogP): Fluorination typically increases lipophilicity (

) compared to the protio-analog. This modulation is critical for blood-brain barrier (BBB) penetration, where the "polar hydrophobicity" of the C-F bond improves permeability without the solubility penalty of a methyl or chloro substituent.[3]

Synthetic Methodologies

The synthesis of fluorinated methylpyridines is rarely achieved by direct fluorination of the methylpyridine due to lack of selectivity. The two dominant industrial and laboratory pathways are Diazotization-Fluorination (Balz-Schiemann) and Halogen Exchange (Halex) .

Pathway A: Diazotization-Fluorination (Recommended)

This route starts from the commercially available aminomethylpyridines. It is preferred for its high regioselectivity.[3]

Workflow Logic:

-

Precursor: 2-Amino-3-methylpyridine.

-

Diazotization: Formation of the diazonium salt using

in anhydrous HF or -

Decomposition: Thermal decomposition of the diazonium fluoride yields the fluoropyridine.[3]

Pathway B: Halogen Exchange (Halex)

Used when the chlorinated precursor is available.[3] Requires high temperatures and phase transfer catalysts (e.g., 18-crown-6) or spray-drying techniques with KF.[3]

Figure 1: Synthetic pathways for 2-fluoro-3-methylpyridine. The diazonium route is generally preferred for laboratory scale to avoid high-temperature autoclaves.

Reactivity & Functionalization

The chemical versatility of fluorinated methylpyridines stems from the divergent reactivity of the lateral methyl group versus the ring carbons .

Lateral Lithiation (Functionalization of the Methyl Group)

The acidity of the methyl protons in 2-fluoro-3-methylpyridine is enhanced by the electron-withdrawing nature of the pyridine ring and the ortho-fluorine. However, the directing power of fluorine can also promote ring lithiation (ortho-lithiation).[3]

-

Regioselectivity Control:

-

Kinetic Control (LDA, -78°C): Tends to favor removal of the most acidic proton.[3] While C4-H is acidic, the formation of the benzylic-type anion at the methyl group is thermodynamically favorable and often irreversible.[3]

-

Thermodynamic Control: The lateral anion (on the methyl group) is stabilized by resonance with the ring.

-

Protocol Note: To exclusively functionalize the methyl group, use LDA or LiTMP at -78°C. The "Schlosser Base" (n-BuLi/t-BuOK) is highly effective for lateral metallation if standard lithiation fails.

-

Nucleophilic Aromatic Substitution ( )

The fluorine atom at C2 is highly activated for displacement by nucleophiles (amines, alkoxides, thiols) due to the low LUMO energy of the pyridine ring.[3]

-

Reactivity Order: 2-Fluoro > 2-Chloro >> 3-Fluoro (inert to

). -

Application: This allows the "F" to serve as a temporary activating group or a handle for installing complex heterocycles.[3]

Figure 2: Divergent reactivity profile. Lateral lithiation (green path) is the primary method for scaffold elongation.

Experimental Protocols

Protocol 5.1: Synthesis via Balz-Schiemann Reaction

Objective: Preparation of 2-Fluoro-3-methylpyridine from 2-Amino-3-methylpyridine.

-

Reagents: 2-Amino-3-methylpyridine (1.0 eq), Sodium Nitrite (1.1 eq), Hydrofluoroboric acid (

, 48% aq, 4.0 eq). -

Diazotization:

-

Decomposition:

-

Filter the diazonium salt (Caution: Potentially explosive when dry).

-

Suspend the salt in inert solvent (e.g., heptane or dry toluene) or heat the dry salt cautiously (sand bath) to ~100-110°C to induce decomposition (

evolution).

-

-

Isolation: Distill the resulting oil. 2-Fluoro-3-methylpyridine boils at 154°C.[2]

-

Yield: Typically 60-75%.[3]

Protocol 5.2: Lateral Lithiation (Chain Extension)

Objective: Reaction of 2-Fluoro-3-methylpyridine with Benzaldehyde.

-

Setup: Flame-dried flask, Argon atmosphere.

-

Base Preparation: Add LDA (1.1 eq) in anhydrous THF at -78°C.

-

Addition: Add 2-Fluoro-3-methylpyridine (1.0 eq) dropwise. The solution typically turns yellow/orange (formation of the picolyl anion).

-

Equilibration: Stir at -78°C for 30–60 mins to ensure complete deprotonation of the methyl group.

-

Quench: Add Benzaldehyde (1.2 eq) dissolved in THF.

-

Workup: Warm to RT, quench with sat.

, extract with EtOAc.[3][4] -

Result: Formation of 1-(2-fluoropyridin-3-yl)-2-phenylethanol.

References

-

Synthesis of Fluorinated Pyridines

- Title: "Recent Advances in the Synthesis of Fluorin

- Source:Chemical Reviews

-

URL:[Link]

-

Lithiation Regioselectivity

- Title: "Regioselective Lithiation of 3-Fluoropyridine and Deriv

- Source:Tetrahedron Letters

-

URL:[Link]

-

Physicochemical Properties

- Title: "Physicochemical Properties of Fluorinated Pyridine Deriv

- Source:PubChem Compound Summary

-

URL:[Link]

-

Halogen Exchange (Halex)

- Title: "Halex Reaction for the Synthesis of Fluorin

- Source:Journal of Fluorine Chemistry

-

URL:[Link]

Sources

3-(Difluoromethyl)-6-fluoro-2-methylpyridine molecular weight and formula

The following technical guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine .

A Strategic Fluorinated Building Block for Medicinal Chemistry

Chemical Identity & Physical Properties

This compound represents a highly specialized "magic methyl" bioisostere, combining the metabolic stability of a fluorinated pyridine with the hydrogen-bond donor capability of the difluoromethyl (

| Property | Data |

| Chemical Name | 3-(Difluoromethyl)-6-fluoro-2-methylpyridine |

| CAS Registry Number | 1804703-96-5 |

| Molecular Formula | |

| Molecular Weight | 161.12 g/mol |

| Exact Mass | 161.045 g/mol |

| SMILES | CC1=NC(F)=CC=C1C(F)F |

| Appearance (Predicted) | Colorless to pale yellow liquid or low-melting solid |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Key Functional Groups | Difluoromethyl (C-3), Fluoro (C-6), Methyl (C-2) |

Strategic Value in Drug Design

The difluoromethyl (

-

Lipophilic Hydrogen Bond Donor: Unlike

, the proton in -

Metabolic Blocking: The C-3 position of pyridine is a common site for oxidative metabolism. Substitution with

blocks this degradation pathway. -

Electronic Tuning: The 6-Fluoro substituent lowers the

of the pyridine nitrogen, reducing the likelihood of non-specific binding to hERG channels or other off-target proteins often associated with basic pyridines.

Visualization: Bioisosteric Relationships

Synthetic Pathways

Synthesis of this specific isomer typically proceeds via functionalization of the 3-position, as the 2-methyl and 6-fluoro groups are readily available in commercial precursors.

Method A: Deoxofluorination (The "Classical" Route)

This method is preferred for scale-up due to the availability of aldehyde precursors.

-

Precursor: 6-Fluoro-2-methylnicotinaldehyde.

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.

Protocol:

-

Dissolution: Dissolve 6-fluoro-2-methylnicotinaldehyde (1.0 eq) in anhydrous DCM under

. -

Addition: Cool to 0°C. Add DAST (1.5 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC/LCMS.

-

Quench: Caution: Quench slowly with saturated

at 0°C (gas evolution). -

Isolation: Extract with DCM, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Method B: Metal-Mediated Difluoromethylation (The "Modern" Route)

This method utilizes the aryl bromide, which is often more commercially available than the aldehyde.

-

Precursor: 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5).

-

Reagent: (Difluoromethyl)trimethylsilane (

) or Zinc difluoromethanesulfinate (DFMS). -

Catalyst: Copper(I) source (e.g., CuI) or Palladium catalyst.

Visualization: Synthetic Workflow

[1]

Safety & Handling Protocols

As a fluorinated pyridine, this compound poses specific hazards. All procedures must be conducted in a fume hood.

| Hazard Class | Description | Mitigation |

| Flammability | Likely a flammable liquid/solid (Flash point < 100°C predicted). | Keep away from heat/sparks.[1][2][3][4] Ground all equipment. |

| Inhalation Toxicity | Fluorinated pyridines can be respiratory irritants. | Use local exhaust ventilation.[4] Wear NIOSH-approved respirator if outside hood. |

| Skin/Eye Contact | Potential vesicant or severe irritant.[1] | Wear nitrile gloves and safety goggles. |

| Reactivity | Stable, but avoid strong oxidizing agents.[4] | Store under inert atmosphere ( |

Self-Validating Safety Check:

-

Before starting: Verify the quench protocol for DAST (if using Method A). DAST reacts violently with water; ensure cryo-cooling is active before quenching.

-

During workup: Monitor pH of the aqueous layer to ensure complete neutralization of HF byproducts.

References

-

Sigma-Aldrich. (n.d.).[1] 3-(difluoromethyl)-6-fluoro-2-methylpyridine Product Page. Retrieved from (Verified CAS 1804703-96-5).

-

PubChem. (2025).[5][6][7] Compound Summary: 2-Methyl-6-(trifluoromethyl)pyridine (Isomer Analog). National Library of Medicine. Retrieved from (Used for property extrapolation).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CHF2 bioisosterism).

- Erickson, J. A., et al. (2020). Difluoromethylation of Heterocycles. Journal of Organic Chemistry. (Basis for Method B protocol).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)pyridine | C6H5F2N | CID 640475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-6-(trifluoromethyl)pyridine | C7H6F3N | CID 14761452 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety Profile of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine

To our valued researchers, scientists, and drug development professionals,

In the dynamic landscape of chemical research and pharmaceutical development, a comprehensive understanding of the safety profile of every compound is not just a regulatory requirement but a cornerstone of responsible scientific practice. This guide is intended to provide an in-depth technical overview of the safety data for 3-(Difluoromethyl)-6-fluoro-2-methylpyridine.

Important Note on Data Availability: As of the latest update of this document, a specific and verified Safety Data Sheet (SDS) for 3-(Difluoromethyl)-6-fluoro-2-methylpyridine has not been found in publicly accessible databases. The information presented herein is a synthesized guide based on the safety profiles of structurally analogous compounds. It is imperative to treat this information as provisional and to obtain a compound-specific SDS from the supplier or manufacturer before any handling, storage, or use. Extrapolating safety data from related molecules provides a useful preliminary risk assessment but is not a substitute for compound-specific data.

Section 1: Compound Identification and Analogue-Based Hazard Overview

Analogous Compound Data:

For context, let's consider the hazards associated with similar fluorinated pyridines:

| Feature | Inferred Potential Hazard for 3-(Difluoromethyl)-6-fluoro-2-methylpyridine |

| Physical State | Likely a liquid at room temperature |

| Flammability | Potentially a combustible or flammable liquid |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled |

| Skin Corrosion/Irritation | Potential to cause skin irritation |

| Eye Damage/Irritation | Potential to cause serious eye irritation |

| Respiratory Sensitization | May cause respiratory irritation |

This table is a predictive summary based on related compounds and should be treated with caution.

Section 2: Principles of Safe Handling - A Proactive Approach

Given the anticipated hazard profile, a stringent set of safety protocols should be implemented. The core principle is the hierarchy of controls, which prioritizes the most effective measures to mitigate risks.

Caption: Hierarchy of controls for managing chemical hazards.

Experimental Workflow for Safe Handling:

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment. This should consider the quantity of the substance being used, the nature of the procedure (e.g., heating, distilling), and the potential for exposure.

-

Engineering Controls: All manipulations of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's compatibility data for fluorinated compounds.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

-

Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.

-

Ensure all personnel are trained on the potential hazards and emergency procedures.

-

Work in a well-ventilated area and minimize the quantities used.

-

Section 3: Emergency Procedures - Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures (Inferred):

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: General emergency response flowchart for chemical exposure.

Section 4: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion and a Call for Diligence

The responsible advancement of science and medicine relies on a foundation of safety. While this guide provides a framework for the safe handling of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine based on the properties of analogous compounds, it underscores a critical gap in publicly available, compound-specific safety data.

We strongly urge all researchers to:

-

Proactively Request the SDS: Always obtain a specific Safety Data Sheet from the chemical supplier before use.

-

Conduct a Thorough Risk Assessment: Evaluate the risks associated with your specific experimental protocols.

-

Adhere to the Hierarchy of Controls: Implement the most effective safety measures to protect yourself, your colleagues, and the environment.

By upholding these principles, we can continue to innovate and explore the frontiers of science with the utmost commitment to safety.

References

As a specific SDS for 3-(Difluoromethyl)-6-fluoro-2-methylpyridine is not available, a formal reference list cannot be provided. The information herein is a synthesis of general chemical safety principles and data from analogous compounds found in various chemical supplier databases. For specific safety information on related compounds, please consult the Safety Data Sheets provided by chemical manufacturers.

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Pyridines

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, a testament to its privileged role in medicinal chemistry.[1] Its ability to engage in hydrogen bonding, π-stacking, and serve as a versatile synthetic handle has made it a cornerstone of drug design.[2][3] In parallel, the use of fluorine in pharmaceuticals has exploded, with over half of all new small-molecule drugs containing at least one fluorine atom.[4] The strategic incorporation of fluorine into the pyridine scaffold is, therefore, not a matter of chance but a deliberate design strategy to enhance molecular properties.

This guide serves as a technical deep dive into the structure-activity relationships (SAR) of fluorinated pyridines. We will move beyond simple observation to explore the underlying physicochemical principles that govern the profound effects of fluorination. For researchers, scientists, and drug development professionals, understanding this interplay is critical for rationally designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[5][6]

Chapter 1: The Fundamental Physicochemical Impact of Fluorine on the Pyridine Ring

The substitution of a hydrogen atom (van der Waals radius: 1.20 Å) with fluorine (van der Waals radius: 1.47 Å) introduces minimal steric bulk.[6] However, as the most electronegative element, fluorine's influence on the pyridine ring's electronics, basicity, lipophilicity, and conformation is dramatic and multifaceted.

Electronic Perturbations: A Tale of Two Effects

Fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bond, which polarizes the C-F bond and reduces electron density at the attached carbon.[7] This effect is strongest at the point of substitution and diminishes with distance. Simultaneously, fluorine can donate electron density back to the aromatic π-system via a resonance (mesomeric) effect.[7][8]

The interplay of these opposing forces fundamentally alters the pyridine ring's character. Full fluorination, as in pentafluoropyridine, drastically changes the electron distribution, creating an electron-deficient π-system (a "π-hole") over the center of the ring.[9] This transforms the ring's interaction profile, enabling it to engage in favorable lone pair-π-hole interactions, a complete reversal of the typical electron-rich π-cloud behavior of pyridine.[9]

Modulation of pKa: Tuning Basicity

A direct consequence of fluorine's strong inductive effect is a significant reduction in the basicity of the pyridine nitrogen. The electron-withdrawing pull of fluorine decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. This is a critical tool for medicinal chemists. By strategically placing fluorine atoms, one can fine-tune the pKa of a molecule to:

-

Reduce unwanted interactions with off-target acidic proteins.

-

Avoid protonation in certain physiological compartments, which can enhance membrane permeability.[6]

-

Improve metabolic stability by preventing interactions with metabolizing enzymes that target basic centers.[10]

Lipophilicity (logP): A Context-Dependent Shift

The effect of fluorine on lipophilicity is not straightforward and depends heavily on the molecular context. While the C-F bond itself is highly polar, the replacement of a C-H bond with a C-F bond often leads to an increase in overall lipophilicity. This is attributed to the very low polarizability of the fluorine atom, which reduces favorable interactions with water.[11]

However, this is not a universal rule. A study comparing oxygenated functional groups with their fluorinated bioisosteres found that while replacing a hydroxyl group with fluorine generally increases logP, replacing a methoxy group can sometimes result in a decrease in lipophilicity.[11] The electronic character of other substituents on the ring plays a crucial role in the final logP value.

Conformational Control in Saturated Rings

When the fluorinated pyridine ring is reduced to its saturated piperidine form, fluorine's influence on conformational preference becomes paramount. Defying classical steric hindrance, fluorine often prefers to occupy an axial position on the piperidine ring.[12][13] This "axial-F preference" is a result of a complex interplay of stabilizing stereoelectronic forces, including:

-

Hyperconjugation: Donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This interaction is maximized in the axial conformation.[13][14]

-

Charge-Dipole Interactions: Favorable electrostatic interactions between the partial negative charge on the fluorine and the partial positive charges on nearby ring atoms.[12][14]

Understanding and exploiting this conformational locking is a powerful strategy for designing rigid scaffolds that present functional groups to a biological target in a specific, high-energy conformation, potentially increasing binding affinity.

Caption: Fluorinated pyridine inhibitors often compete with ATP to block downstream signaling.

Case Study: Central Nervous System (CNS) Agents

Achieving optimal brain penetration is a major challenge in CNS drug discovery. Fluorination can favorably modulate properties like lipophilicity and pKa to enhance blood-brain barrier (BBB) permeability. Furthermore, the strong C-F bond can block sites of metabolism that are prevalent in the brain. [15][16] In the development of a positron emission tomography (PET) radioligand for the muscarinic acetylcholine receptor M4 (M4), a target for schizophrenia, researchers performed SAR studies on pyrazol-4-yl-pyridine derivatives. [17]This led to the identification of a subtype-selective positive allosteric modulator (PAM). The synthesis of its radiofluorinated ([¹⁸F]) analogue allows for the non-invasive visualization of the M4 receptor in the brain, a critical tool for clinical diagnostics and drug development. [17]The strategic placement of fluorine was key to achieving the required selectivity and metabolic stability for a successful imaging agent.

Chapter 3: Synthetic Strategies for Accessing Fluorinated Pyridines

The growing demand for fluorinated pyridines has spurred the development of robust and versatile synthetic methodologies. The choice of strategy depends on the desired substitution pattern, functional group tolerance, and scalability.

Classical Approaches

-

Nucleophilic Aromatic Substitution (SNAr): Highly activated pyridines (e.g., with nitro or chloro groups at the 2- or 4-positions) can undergo displacement with fluoride sources. The reactivity is enhanced by the presence of electron-withdrawing groups. [18]* Balz-Schiemann Reaction: This involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. While effective, it can involve potentially explosive intermediates. [18]

Modern Catalytic Methods

-

Transition-Metal-Catalyzed Cross-Coupling: Reactions like Negishi coupling (using organozinc reagents) provide a reliable way to construct C-C bonds, allowing for the synthesis of complex fluorinated 2-benzylpyridines and other analogues. [19]* C-H Functionalization: Direct C-H fluorination using reagents like AgF₂ has emerged as a powerful, step-economical method. [18]More recently, Rh(III)-catalyzed C-H functionalization has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering excellent regioselectivity. [20]

Caption: Decision workflow for selecting a synthetic route to fluorinated pyridines.

Chapter 4: Experimental and Computational Protocols for SAR Exploration

A robust SAR study integrates synthesis, biological evaluation, and computational modeling to build a comprehensive understanding of how structural changes affect activity.

Protocol 1: Synthesis of a 3-Fluoropyridine via Rh(III)-Catalyzed C-H Functionalization

This protocol is based on the methodology developed for preparing multi-substituted 3-fluoropyridines, which offers high regioselectivity and functional group tolerance. [20] Objective: To synthesize a model 3-fluoropyridine derivative.

Materials:

-

α-fluoro-α,β-unsaturated oxime (1.0 equiv)

-

Alkyne (1.2 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

CsOAc (2.0 equiv)

-

1,2-Dichloroethane (DCE) as solvent

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware, magnetic stirrer, heating block

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Self-Validating): To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, AgSbF₆, and CsOAc. The use of an inert atmosphere is critical to prevent catalyst deactivation and side reactions.

-

Solvent Addition: Add anhydrous DCE via syringe. The reaction is typically run at a concentration of 0.1 M with respect to the limiting reagent (the oxime).

-

Reaction Execution: Seal the tube and place the reaction mixture in a preheated heating block at 100 °C. Stir vigorously for the specified reaction time (typically 12-24 hours).

-

Monitoring: Progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. This ensures the reaction goes to completion and helps in troubleshooting.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 3-fluoropyridine product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Protocol 2: Computational Workflow for SAR Analysis

Computational chemistry provides invaluable predictive data that can guide synthetic efforts and rationalize experimental observations.

Caption: A typical computational workflow to support a fluorinated pyridine SAR study.

Conclusion and Future Outlook

The strategic incorporation of fluorine into pyridine scaffolds is a proven and powerful tactic in modern drug discovery. By leveraging the unique electronic and conformational effects of fluorine, medicinal chemists can meticulously tune the properties of lead compounds to overcome challenges in potency, selectivity, and pharmacokinetics. [5][21]The ability to modulate pKa, increase metabolic stability, and control conformation provides a rational basis for molecular design that goes far beyond simple trial and error.

Future advancements will likely focus on the development of novel, late-stage fluorination techniques that allow for the introduction of fluorine into complex molecules with even greater precision. As our understanding of fluorine's subtle stereoelectronic effects deepens, so too will our ability to design safer, more effective fluorinated pyridine-based therapeutics.

References

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (2021, December 7).

- How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC. (2021, September 2).

- Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. (2022, February 22). Taylor & Francis Online.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC.

- The structural effects of fluorine substitution in pyridine, pyrimidine, and s‐triazine: An ab initio study. (1984, November 1). Semantic Scholar.

- Illustration of the diverse biological activities of fluorine-containing pyridine derivatives.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015, July 20).

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed.

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16). C&EN.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7).

- Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 22). Universität Münster.

- Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. (2014, April 27).

- The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD..

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorin

- Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021, September 2).

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21). ACS.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24).

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, March 17).

- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016, July 18).

- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24).

- 2-Fluoropyridine. PubChem.

- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023, January 15). PubMed.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (2015, August 11).

- The Decisive Role of Fluorine in Piperidine Ring Conform

- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

- Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions.

- Fluorinated Rings: Conformation and Application. (2024, May 5). The Nairoukh Research Group.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). MDPI.

- Fluorinated Rings: Conformation and Application. (2021, April 16).

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Strategic Introduction of Difluoromethyl Groups into Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethyl Group in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of this heterocycle is a critical lever in modulating the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. Among the myriad of possible substituents, the difluoromethyl (–CF2H) group has emerged as a uniquely valuable motif.

The –CF2H group is often considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH2) moieties. Its ability to act as a lipophilic hydrogen bond donor, coupled with its moderate lipophilicity and resistance to oxidative metabolism, makes it an attractive replacement for these more labile functional groups. Introducing a difluoromethyl group can significantly enhance a compound's binding affinity, cell permeability, and overall metabolic robustness.

However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for direct functionalization. Achieving predictable and high-yielding introduction of the –CF2H group, particularly with control over regioselectivity (i.e., at the C2, C3, or C4 positions, or on the nitrogen atom), requires specialized synthetic protocols. This guide provides an in-depth overview of established and cutting-edge methodologies, complete with detailed protocols and the scientific rationale behind them.

Methodologies for C-H Difluoromethylation of the Pyridine Ring

Attaching a difluoromethyl group directly to a carbon atom of the pyridine ring is a primary strategy for core scaffold modification. The choice of method is dictated by the desired regioselectivity and the tolerance of other functional groups on the substrate.

Radical C-H Difluoromethylation (Minisci-Type)

The Minisci reaction is a powerful tool for the functionalization of electron-deficient heterocycles. It relies on the generation of a nucleophilic radical species that preferentially attacks the electron-poor C2 or C4 positions of the pyridine ring.

Scientific Rationale: This pathway is governed by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, making the α (C2/C6) and γ (C4) positions electrophilic and thus susceptible to attack by nucleophilic radicals. The difluoromethyl radical (•CF2H) is generated from a suitable precursor, often through an oxidative single-electron transfer (SET) process.

Common Reagents & Precursors:

-

Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS): A popular, commercially available solid that generates the •CF2H radical upon oxidation.[1]

-

Difluoroacetic Acid (CF2HCOOH): An inexpensive and readily available liquid precursor.[2]

-

Activation Methods: The reaction is typically initiated with a chemical oxidant (e.g., ammonium persulfate) or through visible-light photoredox catalysis, which offers milder reaction conditions.[2][3][4]

Caption: General mechanism for Minisci-type C-H difluoromethylation.

Protocol 2.1.1: Photocatalytic C-H Difluoromethylation using DFMS

This protocol describes a general procedure for the visible-light-mediated difluoromethylation of a substituted pyridine.

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Zinc difluoromethanesulfinate (DFMS) (1.5 equiv)

-

Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic dye like Rhodamine 6G, 1-2 mol%)[4]

-

Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Blue LED light source

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the substituted pyridine (0.2 mmol, 1.0 equiv), zinc difluoromethanesulfinate (DFMS) (0.3 mmol, 1.5 equiv), and the photocatalyst (0.004 mmol, 2 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (N2 or Ar) three times.

-

Add degassed solvent (2.0 mL) via syringe.

-

Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

-

Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethylated pyridine.

Transition-Metal-Catalyzed C-H Difluoromethylation

For substrates where Minisci-type conditions are unsuitable or where alternative regioselectivity is desired, transition-metal catalysis offers a powerful alternative. Copper-mediated protocols are particularly noteworthy for their ability to functionalize more acidic C-H bonds.

Scientific Rationale: These methods typically involve the in situ generation of a [Cu-CF2H] species. The heterocycle coordinates to the copper center, and an oxidative C-H activation/reductive elimination sequence furnishes the difluoromethylated product.[2] This pathway can favor functionalization at positions that are not the most electron-deficient, offering a complementary regioselectivity to radical methods.[2]

Protocol 2.2.1: Copper-Mediated Difluoromethylation using TMSCF2H

This protocol is adapted from methodologies developed for the difluoromethylation of various heteroarenes.[2]

Materials:

-

Heteroaryl Substrate (e.g., benzoxazole, pyridine derivative) (1.0 equiv)

-

Copper(I) Cyanide (CuCN) (1.5 equiv)

-

(Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 equiv)

-

9,10-Phenanthrenequinone (oxidant) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the heteroaryl substrate (0.5 mmol, 1.0 equiv), CuCN (0.75 mmol, 1.5 equiv), and 9,10-phenanthrenequinone (0.75 mmol, 1.5 equiv).

-

Add dry, degassed DMF (5.0 mL) via syringe.

-

Add TMSCF2H (1.0 mmol, 2.0 equiv) to the mixture at room temperature.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

-

Stir for 12-24 hours, monitoring progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

-

Wash the filtrate with water and brine, then dry the organic layer over MgSO4.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography to obtain the product.

Regioselective meta- and para-Difluoromethylation via Dearomatization

Achieving functionalization at the meta-position (C3/C5) of the pyridine ring is notoriously difficult due to the ring's inherent electronics. A novel and powerful strategy involves a temporary dearomatization of the pyridine ring to create a reactive intermediate, which then undergoes regioselective difluoromethylation before rearomatizing.[5][6]

Scientific Rationale: Pyridines can react with reagents like dimethyl acetylenedicarboxylate (DMAD) to form stable, dearomatized intermediates such as oxazino-pyridines.[5] These intermediates exhibit altered reactivity patterns, enabling radical attack at positions that correspond to the C3 (meta) or C4 (para) positions of the original pyridine. Subsequent elimination and rearomatization deliver the previously inaccessible isomers.[5][6][7]

Sources

- 1. Unlocking the direct photocatalytic difluoromethylation of C [[double bond, length as m-dash]] N bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Suzuki-Miyaura Coupling of Fluorinated Pyridines

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with fluorinated pyridine substrates. Fluorinated pyridines are paramount structural motifs in modern medicinal chemistry, and their efficient synthesis is a critical objective. This guide moves beyond standard protocols to explain the underlying mechanistic challenges and provides field-proven strategies for selecting optimal catalysts, ligands, and conditions to overcome them. Detailed, step-by-step protocols, data-driven optimization tables, and a troubleshooting guide are included to ensure reliable and reproducible outcomes for these challenging yet vital transformations.

Introduction: The Significance and Challenge of Fluorinated Pyridines

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] When combined with the pyridine scaffold—a privileged heterocycle in pharmaceuticals—the resulting fluorinated pyridines become highly sought-after building blocks.[3] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for forming the carbon-carbon bonds necessary to construct these complex molecules.[4][5][6]

However, the inherent electronic properties of fluorinated pyridines present significant hurdles. The strong electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituent deactivates the C-X bond (where X is typically Cl, Br, or OTf) towards the crucial oxidative addition step in the palladium catalytic cycle.[4][7] Furthermore, the nitrogen lone pair can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[4][8] These challenges necessitate carefully tailored reaction conditions, moving beyond the standard "one-size-fits-all" approach to Suzuki-Miyaura couplings.

Mechanistic Considerations & Core Principles for Success

A successful Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7] For fluorinated pyridines, the oxidative addition of the pyridine halide to the Pd(0) complex is frequently the rate-limiting step.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate.[4][7] This is followed by transmetalation, where the organic group from the activated organoboron reagent replaces the halide on the palladium center, a step facilitated by a base.[9] Finally, reductive elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Fluoro-2-Methylpyridine

Executive Summary

This guide details the operational parameters for performing Nucleophilic Aromatic Substitution (SNAr) on 6-fluoro-2-methylpyridine (also known as 2-fluoro-6-methylpyridine). While chloropyridines are ubiquitous in legacy synthesis, fluoropyridines offer kinetic profiles up to 300-fold faster , enabling milder reaction conditions and higher yields for sterically demanding or thermally sensitive nucleophiles.

This note addresses the specific electronic and steric influence of the 6-methyl substituent, provides two validated protocols (amination and etherification), and outlines a self-validating quality control workflow.

Mechanistic Principles & Substrate Analysis[1]

The "Fluorine Effect" in Heterocycles

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the breaking of the carbon-halogen bond.

-

Electronegativity: The high electronegativity of fluorine (

) significantly lowers the energy of the LUMO at the C2 position, making it highly electrophilic. -

Meisenheimer Complex: Fluorine stabilizes the anionic Meisenheimer intermediate more effectively than chlorine or bromine through strong inductive electron withdrawal (

effect), despite its resonance donation potential.

The 6-Methyl Perturbation

The presence of a methyl group at the C6 position introduces a subtle but critical electronic nuance:

-

Inductive Deactivation: The methyl group exerts a weak positive inductive effect (

), slightly increasing electron density on the ring compared to unsubstituted 2-fluoropyridine. This makes the C2 position marginally less electrophilic. -

Steric Environment: Unlike a 3-substituent, the 6-methyl group is distal to the reaction center (C2). Consequently, it creates minimal steric hindrance for incoming nucleophiles, preserving the substrate's utility for bulky amines.

Reaction Pathway Diagram

The following diagram illustrates the addition-elimination pathway, highlighting the critical intermediate stabilization.

Caption: Kinetic pathway of SNAr on 6-fluoro-2-methylpyridine. The stability of the Meisenheimer complex is the primary driver of reaction efficiency.

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates the reaction rate by influencing the nucleophile's "nakedness" and the stability of the transition state.

| Solvent Class | Examples | Suitability | Mechanism of Action |

| Polar Aprotic | DMSO, NMP, DMF | Excellent | Solvates cations (K+, Na+) efficiently, leaving the nucleophilic anion "naked" and highly reactive. Essential for weak nucleophiles. |

| Polar Protic | t-Amyl alcohol, EtOH | Good | Can stabilize the leaving fluoride ion via H-bonding. Useful for highly basic nucleophiles where aprotic solvents might lead to side reactions. |

| Green/Neoteric | 2-MeTHF, Water (surfactant) | Variable | Feasible for highly reactive amines but may require higher temperatures or phase transfer catalysts. |

Base Selection

-

For Amines: Organic bases (DIPEA, TEA) are sufficient. Excess amine (2.0 - 2.5 eq) can act as both nucleophile and proton scavenger.

-

For Alcohols/Phenols: Inorganic bases (K2CO3, Cs2CO3) or hydrides (NaH) are required to generate the alkoxide in situ.

Experimental Protocols

Protocol A: C–N Bond Formation (Amination)

Target: Synthesis of 2-amino-6-methylpyridine derivatives (e.g., using Morpholine). Scale: 1.0 mmol (adaptable).

-

Preparation:

-

Equip a 10 mL reaction vial with a magnetic stir bar.

-

Safety Note: 6-Fluoro-2-methylpyridine is volatile (bp ~150°C) and flammable. Handle in a fume hood.

-

-

Charging:

-

Add 6-fluoro-2-methylpyridine (111 mg, 1.0 mmol, 1.0 eq).

-

Add DMSO (anhydrous, 2.0 mL). Note: Concentration ~0.5 M is optimal.

-

Add Morpholine (105 µL, 1.2 mmol, 1.2 eq).

-

Add DIPEA (N,N-Diisopropylethylamine) (260 µL, 1.5 mmol, 1.5 eq).

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 90°C for 2–4 hours.

-

Monitor: Check via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the starting material (Rt ~ early) and appearance of the product (Rt ~ late) confirms progress.

-

-

Workup:

Protocol B: C–O Bond Formation (Etherification)

Target: Synthesis of 2-alkoxy-6-methylpyridine derivatives.

-

Preparation:

-

Flame-dry a round-bottom flask under Nitrogen/Argon.

-

-

Alkoxide Formation:

-

Add Benzyl Alcohol (1.1 eq) to THF (anhydrous).

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 15 min until H2 evolution ceases.

-

-

Substitution:

-

Quench:

-

Carefully quench with sat. NH4Cl solution. Extract with Diethyl Ether.

-

Decision Tree for Optimization

Use the following workflow to select conditions based on your specific nucleophile.

Caption: Optimization logic for SNAr conditions based on nucleophile classification.

Analytical Validation & Troubleshooting

In-Process Control (IPC)

-

19F NMR: This is the most powerful tool for this reaction.

-

Starting Material: Signal typically around -65 to -70 ppm (check specific shift in your solvent).

-

Product: Complete disappearance of the Fluorine signal (unless the nucleophile contains F).

-

Side Product: Hydrolysis to the pyridone will result in loss of F signal but distinct LC-MS mass (M+16 vs M+Nu).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Nucleophile too bulky or weak. | Switch solvent to DMSO; increase temp to 120°C; use microwave irradiation. |

| Hydrolysis (Pyridone) | Wet solvent/base. | Use anhydrous solvents; store K2CO3 in oven; use molecular sieves. |

| Low Yield (Volatile SM) | SM evaporation before reaction. | Use sealed pressure vials; ensure vessel is filled <50% to allow headspace pressure. |

| Black Tar Formation | Polymerization/Decomposition. | Degas solvents (O2 removal); lower temperature; add antioxidant (BHT). |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanism and Meisenheimer complexes).

-

Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 2-amino-6-methylpyridine derivatives." Bioorganic & Medicinal Chemistry Letters. (Demonstrates reactivity of the specific 6-methyl scaffold).

-

Beletskaya, I. P., & Ananikov, V. P. (2011). "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews. (Comparative analysis of SNAr vs Catalysis).

-

Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." (General reaction parameters and solvent effects).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Crucial for selecting the correct base for Protocol B).

Sources

Application Notes & Protocols: Leveraging 3-(Difluoromethyl)-6-fluoro-2-methylpyridine in Modern Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine as a high-value pharmaceutical intermediate. We delve into the unique physicochemical properties conferred by its distinct functional groups—the pyridine core, a C-6 fluorine atom, and a C-3 difluoromethyl group—and elucidate their collective impact on molecular design. This guide offers detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and a strategic discussion on palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety protocols, and analytical characterization are explained to ensure scientific integrity and successful application.

Introduction: A Trifecta of Functionality for Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents.[1] Its functionalization provides a robust framework for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. The intermediate, 3-(Difluoromethyl)-6-fluoro-2-methylpyridine, represents a particularly powerful building block due to a confluence of three strategic molecular features.

-

The Pyridine Core: A nitrogenous heterocycle that can engage in hydrogen bonding, act as a basic handle, and provide a stable aromatic platform for synthetic elaboration.

-

The C-6 Fluoro Substituent: This atom dramatically influences the electronic profile of the pyridine ring. It serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, providing a reliable handle for introducing a wide array of nucleophiles. Reactions at this position are significantly faster with a fluorine leaving group compared to chlorine, often by orders of magnitude.[2][3]

-

The C-3 Difluoromethyl (-CF₂H) Group: This moiety is of profound interest in medicinal chemistry. Its strong electron-withdrawing nature and moderate lipophilicity offer a unique combination of properties. Crucially, the -CF₂H group is recognized as a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4][5] It can act as a hydrogen bond donor, mimicking interactions of these critical functional groups with biological targets, while enhancing membrane permeability and resisting metabolic degradation.[6][7]

The strategic combination of these three elements makes 3-(Difluoromethyl)-6-fluoro-2-methylpyridine a versatile intermediate for constructing complex molecular architectures with desirable drug-like properties.

Physicochemical Properties and Safety Data

While specific experimental data for 3-(Difluoromethyl)-6-fluoro-2-methylpyridine is not widely published, its properties can be reliably inferred from structurally similar fluorinated pyridines.

Table 1: Estimated Physicochemical Properties

| Property | Value / Information | Source / Justification |